Etrasimod
概要
説明
Etrasimod, sold under the brand name Velsipity, is a medication used for the treatment of ulcerative colitis . It is a selective sphingosine-1-phosphate (S1P) receptor modulator that modifies the activity of the immune system . It is taken orally .
Synthesis Analysis
Etrasimod is a synthetic compound classified as a selective modulator of Sphingosine 1-phosphate (S1P) receptors, specifically targeting S1P1, S1P4, and S1P5 receptors . It was discovered by Arena Pharmaceuticals, with subsequent development by Pfizer .
Molecular Structure Analysis
The molecular formula of Etrasimod is C26H26F3NO3 . The molar mass is 457.493 g/mol .
Chemical Reactions Analysis
Etrasimod behaves as a functional antagonist of S1P 1 receptors. Sustained agonist activity results in internalization and proteasomal degradation, and hence reduced expression of lymphocyte S1P 1 receptors .
Physical And Chemical Properties Analysis
科学的研究の応用
Ulcerative Colitis
- Application : Etrasimod is being used in the treatment of moderately to severely active ulcerative colitis (UC) .
- Methods : In the ELEVATE UC 52 and ELEVATE UC 12 phase 3 clinical trials, patients were randomized to etrasimod 2 mg once daily or placebo. The efficacy endpoints included clinical remission and endoscopic improvement .
- Results : More patients in the etrasimod group achieved clinical remission, endoscopic improvement, CS-free remission, and sustained clinical remission .
Isolated Proctitis
- Application : Etrasimod is being studied for its efficacy in patients with moderately to severely active isolated proctitis .
- Methods : Patients with isolated proctitis who met all other inclusion criteria in ELEVATE UC 52 and ELEVATE UC 12, were randomized to receive etrasimod or placebo .
- Results : Patients with isolated proctitis receiving etrasimod demonstrated significant improvements versus placebo, including clinical remission rates at Weeks 12 and 52, endoscopic improvement at Week 12 .
Crohn’s Disease
- Application : Etrasimod is being investigated as a potential treatment for moderately to severely active Crohn’s disease .
- Methods : In a phase 2 study, adults with moderately to severely active Crohn’s disease and an inadequate response, loss of response to, or intolerance to ≥1 conventional or advanced treatments for CD were randomized to once-daily etrasimod 2 mg or 3 mg .
- Results : Etrasimod 2 mg once daily was associated with a decrease in peak eosinophil count (PEC) at week 16 from baseline .
Atopic Dermatitis
- Application : Etrasimod is being investigated as a potential treatment for moderate to severe atopic dermatitis .
- Methods : Etrasimod is administered orally once daily .
- Results : Etrasimod demonstrated statistically significant improvements in a phase 2b clinical trial for atopic dermatitis .
Primary Biliary Cholangitis
- Application : Etrasimod is being evaluated for its potential use in the treatment of primary biliary cholangitis (PBC), a rare cholestatic liver disease characterized by persistent biliary inflammation .
- Methods : An open-label, pilot, proof of concept study was conducted to evaluate the safety, tolerability, and efficacy of oral etrasimod in participants with PBC .
Primary Sclerosing Cholangitis
- Application : Etrasimod is being investigated for its potential use in the treatment of primary sclerosing cholangitis (PSC), a rare cholestatic liver disease characterized by persistent biliary inflammation .
Pyoderma Gangrenosum
- Application : Etrasimod was being investigated for its potential use in the treatment of Pyoderma Gangrenosum, a rare, inflammatory skin disorder .
- Methods : A Phase 2a, open-label, proof-of-concept clinical study was conducted to assess the efficacy and safety of Etrasimod in patients with Pyoderma Gangrenosum .
将来の方向性
Etrasimod has received positive opinions from the FDA and EMA for the treatment of moderately-to-severely active ulcerative colitis . The FDA’s decision is expected in the second half of 2023, and the EMA’s decision is anticipated in the first half of 2024 . In addition to UC, Etrasimod is being investigated for a range of other immuno-inflammatory diseases .
特性
IUPAC Name |
2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGWUTBTXDYMND-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etrasimod | |
CAS RN |
1206123-37-6 | |
Record name | Etrasimod [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206123376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etrasimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETRASIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH8495MMH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。